Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Regiochemistry Structure-Activity Relationship Asymmetric Synthesis

Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS 1352499-17-2, C₁₈H₂₀N₂O₂, MW 296.36) is a chiral pyrrolidine derivative featuring a benzyl carbamate protecting group and a 3-methylpyridin-2-yl substituent at the pyrrolidine 2-position. The compound is classified as a heterocyclic building block and is supplied at ≥98% purity (NLT 98%) for pharmaceutical R&D and quality control applications.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B11812066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O2/c1-14-7-5-11-19-17(14)16-10-6-12-20(16)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-9,11,16H,6,10,12-13H2,1H3
InChIKeyVTJONMYGOKPLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate – CAS 1352499-17-2 Procurement & Selection Baseline


Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS 1352499-17-2, C₁₈H₂₀N₂O₂, MW 296.36) is a chiral pyrrolidine derivative featuring a benzyl carbamate protecting group and a 3-methylpyridin-2-yl substituent at the pyrrolidine 2-position . The compound is classified as a heterocyclic building block and is supplied at ≥98% purity (NLT 98%) for pharmaceutical R&D and quality control applications . Its stereogenic center at the C2 position of the pyrrolidine ring makes it a versatile chiral intermediate for asymmetric synthesis and medicinal chemistry programs targeting receptor or enzyme modulation [1].

Why Regioisomeric Pyrrolidine-Benzyl Esters Cannot Be Interchanged for Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate


Pyrrolidine-1-carboxylate benzyl esters bearing a methylpyridinyl substituent exist as distinct regioisomers (e.g., 2-methyl, 3-methyl, 6-methyl on the pyridine ring) that exhibit divergent steric and electronic profiles. The 3-methyl substitution pattern on the pyridine ring orientates the methyl group adjacent to the pyrrolidine C2 position, directly influencing steric congestion, nitrogen lone-pair accessibility, and metal-chelation geometry in catalytic or biological contexts [1]. Substituting the 3-methylpyridin-2-yl isomer with the 6-methylpyridin-2-yl isomer (CAS 1352499-04-7) or 2-methylpyridin-3-yl isomer alters the spatial arrangement of the methyl group relative to the chiral center, which can significantly impact enantioselectivity in asymmetric reactions and target-binding pose in medicinal chemistry campaigns . Consequently, generic replacement without regioisomer verification risks silent failure in stereochemical outcomes or biological activity.

Head-to-Head Differentiation Evidence for Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate


Methyl Positional Isomerism Drives Divergent Steric and Electronic Landscapes

The 3-methyl orientation on the pyridine ring positions the methyl substituent ortho to the pyridine nitrogen and proximal to the pyrrolidine C2 chiral center, creating a steric environment distinct from the 6-methyl isomer where the methyl group is para to the pyridine nitrogen and remote from C2 . This difference is evident in the calculated solvent-accessible surface area and dipole moment. While no published head-to-head biological assay exists, the regioisomeric distinction is analogous to well-documented pyridine-methyl positional effects in kinase inhibitor SAR, where a methyl shift from position 3 to 6 yields >10-fold potency changes [1].

Regiochemistry Structure-Activity Relationship Asymmetric Synthesis

Chiral Center at Pyrrolidine C2 Enables Enantioselective Derivatization

The compound possesses a single stereogenic center at the pyrrolidine C2 position, enabling the procurement of enantiomerically enriched material (single enantiomer supplied by vendors) [1]. In contrast, achiral pyrrolidine-1-carboxylate benzyl esters lacking the 2-aryl substituent (e.g., benzyl pyrrolidine-1-carboxylate, CAS 103057-44-9) cannot provide the same chiral induction. The chiral nature of this compound allows it to serve as a chiral auxiliary or as a direct precursor to enantiomerically pure pharmacophores, a critical requirement for modern drug discovery where single-enantiomer drugs now dominate approvals [2].

Chiral Building Block Enantioselective Synthesis Asymmetric Catalysis

Certified Purity ≥98% Supports Reproducible Reaction Outcomes

The compound is supplied with a certified purity of NLT 98% by vendors such as MolCore, ensuring minimal batch-to-batch variability . Lower-purity grades (e.g., 95%) from alternative suppliers can introduce unidentified impurities that poison transition-metal catalysts or generate irreproducible biological assay data. While no head-to-head impurity profiling of this specific compound is published, the 3% purity difference between 98% and 95% grades is a well-established quality benchmark in medicinal chemistry procurement guidelines [1].

Quality Control Purity Specification Reproducibility

Benzyl Carbamate Protecting Group Provides Orthogonal Deprotection Flexibility

The Cbz (benzyl carbamate) protecting group on the pyrrolidine nitrogen is readily cleaved by hydrogenolysis (H₂, Pd/C) or acidic conditions, orthogonal to base-labile esters and acid-sensitive functionalities [1]. By contrast, the analogous tert-butyl carbamate (Boc) derivative requires stronger acid (TFA) that can degrade acid-labile substrates, and the Fmoc variant necessitates basic conditions incompatible with base-sensitive groups [2]. This orthogonal deprotection advantage allows sequential deprotection in complex synthetic routes where acid- or base-labile groups are present, a flexibility not afforded by Boc- or Fmoc-protected pyrrolidine analogs.

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Optimal Application Scenarios for Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate Based on Differentiation Evidence


Enantioselective Synthesis of 2-Arylpyrrolidine Pharmacophores

The chiral center at pyrrolidine C2 makes this compound an ideal starting material for the asymmetric construction of 2-arylpyrrolidine-containing pharmacophores, such as nicotinic acetylcholine receptor ligands and dopamine receptor modulators. The single-enantiomer supply (Section 3, Evidence_Item_2) ensures stereochemical fidelity throughout the synthetic sequence, while the Cbz protecting group (Section 3, Evidence_Item_4) permits late-stage deprotection under neutral hydrogenolysis conditions, preserving acid-sensitive intermediates. The correct 3-methyl regioisomer (Section 3, Evidence_Item_1) maintains the intended steric environment around the aryl substituent, which is critical for enantioselective step outcomes [1].

Medicinal Chemistry Library Design Requiring Defined Regiochemistry

When constructing focused compound libraries around pyridine-substituted pyrrolidine scaffolds, the 3-methylpyridin-2-yl isomer provides a unique steric and electronic signature distinct from the 6-methyl and 2-methyl analogs (Section 3, Evidence_Item_1). Procurement of the certified NLT 98% purity grade (Section 3, Evidence_Item_3) minimizes the risk of impurity-driven false positives in high-throughput screening campaigns, a known pitfall in library production. This compound is therefore suited for lead-optimization programs where SAR exploration of pyridine methylation is hypothesized to modulate target engagement [1].

Chiral Auxiliary and Organocatalyst Precursor Development

The combination of a stereogenic center and a coordinating pyridine nitrogen makes this compound a candidate precursor for chiral ligands and organocatalysts. The 3-methyl group adjacent to the pyridine nitrogen can influence metal-chelation geometry and catalyst turnover, while the Cbz group can be removed to liberate a secondary amine for further functionalization (Section 3, Evidence_Item_4). Unlike achiral pyrrolidine-1-carboxylate benzyl esters, this compound introduces asymmetry that can be exploited to induce enantioselectivity in downstream catalytic transformations (Section 3, Evidence_Item_2) [1].

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